Pledox

Description

Properties

CAS No. |

1401243-67-1 |

|---|---|

Molecular Formula |

C110H150Ca4MnN20O70P10 |

Molecular Weight |

3397.4 g/mol |

IUPAC Name |

tetracalcium;[4-[[carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;manganese(2+) |

InChI |

InChI=1S/5C22H32N4O14P2.4Ca.Mn/c5*1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;;/h5*5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;;/q;;;;;5*+2/p-10 |

InChI Key |

QAOJLUYEMFXJGX-UHFFFAOYSA-D |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)O)CC(=O)O)CC(=O)O)COP(=O)(O)[O-].CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)O)CC(=O)O)CC(=O)O)COP(=O)(O)[O-].CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)O)CC(=O)O)CC(=O)O)COP(=O)(O)[O-].CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)O)CC(=O)O)CC(=O)O)COP(=O)(O)[O-].CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)O)CC(=O)O)CC(=O)O)COP(=O)(O)[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Mn+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Review of the Mechanism of Action of Pledox (Calmangafodipir)

Executive Summary: Pledox® (calmangafodipir) is a pharmaceutical agent developed to prevent chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of platinum-based agents like oxaliplatin (B1677828).[1][2] Its primary mechanism of action is rooted in its function as a potent superoxide (B77818) dismutase (SOD) mimetic, specifically mimicking the mitochondrial enzyme MnSOD to counteract oxidative stress.[2][3] Additional proposed mechanisms include the chelation of iron and platinum ions.[4][5] Preclinical studies and a Phase IIb clinical trial (PLIANT) demonstrated significant neuroprotective effects.[2][6] However, the subsequent Phase III POLAR program was terminated prematurely, failing to meet its primary efficacy endpoint and unexpectedly showing an increased risk of CIPN.[7][8] Evidence suggests this contradictory outcome was due to a critical change in the administration protocol, leading to a detrimental redox interaction between calmangafodipir and oxaliplatin.[9][10] This whitepaper provides a detailed review of the biochemical mechanisms, summarizes quantitative data from key clinical trials, details experimental protocols, and analyzes the discrepancies in clinical outcomes.

Introduction: The Challenge of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

Oxaliplatin, a cornerstone of treatment for colorectal cancer, induces chronic CIPN in a cumulative, dose-dependent manner.[1] This neurotoxicity, characterized by pain, tingling, and numbness, can severely impact a patient's quality of life and often necessitates dose reduction or discontinuation of an otherwise effective cancer therapy.[1] The pathophysiology of CIPN is multifactorial, but mitochondrial dysfunction and the resulting oxidative stress are considered key drivers.[1][11] this compound (calmangafodipir) was developed as a selective cytoprotective agent to mitigate this oxidative damage in healthy nerve cells without compromising the antitumor efficacy of chemotherapy.[2][12]

Core Mechanism of Action: Mimicking Superoxide Dismutase

The primary therapeutic action of calmangafodipir is its ability to function as a low-molecular-weight mimetic of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD).[3][12]

-

Oxidative Stress: Chemotherapy agents like oxaliplatin can lead to an overproduction of reactive oxygen species (ROS) in healthy tissues, particularly within the mitochondria.[11][12] The most prominent of these is the superoxide anion (O₂⁻).[11]

-

MnSOD Function: MnSOD is a crucial mitochondrial enzyme that catalyzes the dismutation (a reaction where a substance is simultaneously oxidized and reduced) of two superoxide anions into molecular oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂).[3][13] H₂O₂ is subsequently converted to water by other enzymes like catalase.

-

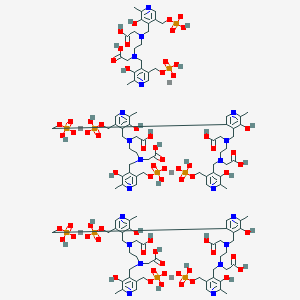

This compound as a Mimetic: Calmangafodipir contains a manganese ion (Mn²⁺) stably chelated within a fodipir (B38996) (dipyridoxyl diphosphate, DPDP) ligand.[3][13] This intact complex mimics the active site of MnSOD, catalytically neutralizing superoxide radicals and thereby reducing oxidative stress in healthy cells, such as peripheral neurons.[2][14]

Calmangafodipir was developed as a more stable successor to mangafodipir. By replacing 80% of the manganese ions with calcium ions, its stability in vivo is significantly increased, reducing the release of free Mn²⁺ and enhancing its therapeutic activity as an SOD mimetic.[3][12]

Secondary and Proposed Mechanisms

Beyond its well-established SOD mimetic activity, other biochemical properties of calmangafodipir may contribute to its cytoprotective effects.

-

Iron Chelation: Calmangafodipir is a strong iron chelator.[1][4] By binding free iron, it may prevent the Fenton reaction, a chemical process where iron catalyzes the conversion of hydrogen peroxide into the highly damaging hydroxyl radical. This dual action of scavenging superoxide and preventing hydroxyl radical formation could provide comprehensive protection against ROS.[4]

-

Platinum Chelation (Hypothesis): An alternative hypothesis suggests that the fodipir ligand itself, or its metabolites, can act as a chelation agent for the platinum (Pt²⁺) derived from oxaliplatin.[5][15] Electron paramagnetic resonance studies have shown that Pt²⁺ can outcompete Mn²⁺ for binding to the fodipir ligand.[5] This action could facilitate the mobilization and renal excretion of platinum, thereby reducing its accumulation in dorsal root ganglia and mitigating the root cause of chronic neurotoxicity.[5][10]

Preclinical Evidence

Preclinical studies have consistently supported the neuroprotective efficacy of calmangafodipir. In a key mouse model of oxaliplatin-induced peripheral neurotoxicity, calmangafodipir demonstrated significant protective effects.[4][6]

| Preclinical Study Finding | Model | Dose | Outcome | Reference |

| Protection against Neuropathy | Mouse model of oxaliplatin-induced neurotoxicity | 5 mg/kg | Prevented mechanical allodynia, cold hyperalgesia, and loss of intraepidermal nerve fibers. | [4][6] |

| Superior Myelosuppression Protection | BALB/c mice treated with oxaliplatin | 6.5 µmol/kg | Significantly more efficacious than mangafodipir in protecting against oxaliplatin-induced leukopenia. | [12] |

| Enhanced Antitumor Activity | CT26 tumor-bearing BALB/c mice | 6.5 µmol/kg | Increased the antitumor effect of oxaliplatin. | [12] |

Clinical Development and Quantitative Analysis

The clinical development of this compound yielded conflicting results between its Phase II and Phase III trials, providing a crucial lesson in translational medicine.

The PLIANT study showed that pre-treatment with calmangafodipir was promising for preventing oxaliplatin-induced neuropathy.[2]

| PLIANT Study (Phase IIb) - Key Efficacy Results | Placebo (n=60) | Calmangafodipir 2 µmol/kg (n=57) | Calmangafodipir 5 µmol/kg (n=45) | p-value | Reference |

| Patient-Reported Cold Allodynia (Mean Score) | 2.3 | - | - | < 0.05 | [2][16] |

| Patient-Reported Sensory Symptoms (Leonard Scale, Mean Score, Follow-up) | 7.3 | - | - | < 0.01 | [2][16] |

| Physician-Graded Neurotoxicity (Odds Ratio) | - | \multicolumn{2}{c | }{0.62 (all doses pooled)} | p = 0.16 | [2][16] |

| *Compared to pooled calmangafodipir groups. |

The POLAR program, designed to confirm the Phase II findings, was terminated early after an independent data safety monitoring board recommendation.[7] The trials failed to meet their primary endpoint and revealed unexpected negative outcomes.[7][17]

| POLAR Program (Phase III) - Combined Primary Endpoint | Placebo (n=176) | Calmangafodipir 5 µmol/kg (n=175) | Relative Risk (95% CI) | p-value | Reference |

| Patients with Moderate-to-Severe CIPN at Month 9 | 40.3% | 54.3% | 1.37 (1.01 - 1.86) | 0.045 | [8][17] |

| Serious Hypersensitivity Reactions | 0.8% | 3.6% | - | - | [8] |

Analysis of Clinical Trial Discrepancies: The Critical Role of Protocol

The starkly different outcomes between the PLIANT and POLAR trials are hypothesized to be the result of a critical change in the drug administration schedule.[9]

-

PLIANT (Phase II) Protocol: Calmangafodipir was administered as a 5-minute infusion 10 minutes prior to the start of the 2-hour oxaliplatin infusion.[2]

-

POLAR (Phase III) Protocol: Calmangafodipir was administered after the 2-hour oxaliplatin infusion, at a time when plasma concentrations of platinum metabolites are at their peak.[9][18]

This change is believed to have facilitated a detrimental redox interaction between the manganese (Mn²⁺) in calmangafodipir and the platinum (Pt²⁺) from oxaliplatin, exacerbating oxidative stress and leading to increased neurotoxicity instead of preventing it.[8][9][10]

Detailed Experimental Protocols

-

Objective: To evaluate the preventive effects of calmangafodipir on oxaliplatin-induced peripheral neuropathy.[2]

-

Design: Placebo-controlled, double-blinded, randomized Phase II study.[2]

-

Population: 173 patients with metastatic colorectal cancer (mCRC) treated with mFOLFOX6 in first or second line.[2]

-

Intervention Arms:

-

Placebo + mFOLFOX6

-

Calmangafodipir 2 µmol/kg + mFOLFOX6

-

Calmangafodipir 5 µmol/kg + mFOLFOX6[2]

-

-

Administration: Calmangafodipir or placebo was given as a 5-minute intravenous infusion 10 minutes prior to the oxaliplatin infusion for up to 8 cycles.[2]

-

Chemotherapy Regimen (mFOLFOX6): Oxaliplatin 85 mg/m², folinic acid 200 mg/m², 5-fluorouracil (B62378) (5-FU) bolus 400 mg/m², and 5-FU 2400 mg/m² continuous infusion for 46 hours, repeated every two weeks.[2]

-

Primary Endpoints: Neurotoxicity evaluated by the physician (Oxaliplatin Sanofi Specific Scale) and by the patient (cold allodynia test, Leonard scale).[2]

-

Objective: To confirm the efficacy and safety of calmangafodipir in preventing moderate-to-severe CIPN.[1]

-

Design: Two randomized, multicenter, double-blind, placebo-controlled studies (POLAR-A for adjuvant setting, POLAR-M for metastatic setting).[1][17]

-

Population: POLAR-A (n=301) for stage III or high-risk stage II CRC; POLAR-M (n=291) for mCRC.[17]

-

Intervention Arms (POLAR-A):

-

Placebo + mFOLFOX6

-

Calmangafodipir 5 µmol/kg + mFOLFOX6[17]

-

-

Intervention Arms (POLAR-M):

-

Placebo + mFOLFOX6

-

Calmangafodipir 2 µmol/kg + mFOLFOX6

-

Calmangafodipir 5 µmol/kg + mFOLFOX6[17]

-

-

Administration: The investigational product (calmangafodipir or placebo) was administered by intravenous infusion on the first day of each chemotherapy cycle, after the completion of the oxaliplatin infusion.[9][18]

-

Primary Endpoint: Patient-reported moderate-to-severe CIPN at 9 months after the first chemotherapy cycle, assessed using the validated FACT/GOG-NTx instrument.[7]

-

Objective: To determine if calmangafodipir could prevent manifestations of oxaliplatin-induced neurotoxicity.[4]

-

Model: Adult male CD1 mice.

-

Intervention: Oxaliplatin (OHP) was administered at 2.4 mg/kg/day for 5 consecutive days a week for 2 weeks. Calmangafodipir was administered at varying doses (e.g., 5 mg/kg) prior to OHP.

-

Behavioral Assessment: Mechanical allodynia was assessed using von Frey filaments, and thermal (cold) hyperalgesia was assessed using the cold plate test.

-

Pathological Assessment: Intraepidermal Nerve Fiber (IENF) density was quantified from skin biopsies of the hind paw to assess small fiber neuropathy.[4]

Conclusion

This compound (calmangafodipir) possesses a well-defined primary mechanism of action as a potent MnSOD mimetic, designed to protect healthy cells from the oxidative stress induced by chemotherapy.[3][14] This is supported by secondary mechanisms including iron chelation and a plausible hypothesis of platinum chelation.[4][5] While preclinical data and a Phase IIb study were highly encouraging, the failure of the Phase III POLAR program serves as a critical case study in drug development.[2][7] The evidence strongly suggests that the timing of administration relative to oxaliplatin infusion is paramount, with the altered protocol in the Phase III trials likely inducing a detrimental chemical interaction that negated and even reversed the drug's protective effects.[9] For researchers and drug developers, the story of this compound underscores that a sound biochemical mechanism of action, while essential, must be translated into clinical practice with meticulous attention to pharmacokinetic and pharmacodynamic interactions to achieve therapeutic success.

References

- 1. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Persistent prevention of oxaliplatin-induced peripheral neuropathy using calmangafodipir (this compound®): a placebo-controlled randomised phase II study (PLIANT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Manganese- and Platinum-Driven Oxidative and Nitrosative Stress in Oxaliplatin-Associated CIPN with Special Reference to Ca4Mn(DPDP)5, MnDPDP and DPDP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. egetis.com [egetis.com]

- 7. storage.mfn.se [storage.mfn.se]

- 8. researchgate.net [researchgate.net]

- 9. The Damaging Outcome of the POLAR Phase III Trials Was Due to Avoidable Time-Dependent Redox Interaction between Oxaliplatin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Damaging Outcome of the POLAR Phase III Trials Was Due to Avoidable Time-Dependent Redox Interaction between Oxaliplatin and this compound [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Superior Therapeutic Index of Calmangafodipir in Comparison to Mangafodipir as a Chemotherapy Adjunct - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comment on “Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity” Antioxidants 2020, 9, 594 - ProQuest [proquest.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Preventive Treatment of OxaLiplatin Induced peripherAl neuRopathy in Adjuvant Colorectal Cancer | Clinical Research Trial Listing [centerwatch.com]

Calmangafodipir: A Technical Guide to its Superoxide Dismutase Mimetic Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calmangafodipir, a manganese-based compound, has emerged as a promising therapeutic agent due to its potent superoxide (B77818) dismutase (SOD) mimetic activity. It functions as a low-molecular-weight mimic of the endogenous mitochondrial manganese superoxide dismutase (MnSOD), a critical enzyme in the cellular defense against oxidative stress. This document provides an in-depth technical overview of the core SOD mimetic activity of calmangafodipir, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biochemical pathways and experimental workflows. Calmangafodipir represents a significant advancement over its predecessor, mangafodipir, exhibiting superior chemical stability and therapeutic efficacy. This enhanced stability, achieved by replacing 80% of the manganese ions with calcium, reduces the in vivo dissociation of the active manganese complex, leading to a better safety profile and more potent cytoprotective effects.

Core Mechanism: Superoxide Dismutase Mimetic Activity

Calmangafodipir's therapeutic effects are primarily attributed to its ability to mimic the function of MnSOD.[1] This enzyme catalyzes the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby mitigating oxidative damage to cellular components. The catalytic activity of calmangafodipir is centered on the redox cycling of its manganese ion (Mn²⁺/Mn³⁺) within the intact fodipir (B38996) complex.[1] This process effectively neutralizes superoxide radicals, which are implicated in the pathophysiology of numerous diseases, including chemotherapy-induced toxicities.[2][3][4]

The chemical structure of calmangafodipir, [Ca₄Mn(DPDP)₅], confers greater in vivo stability compared to mangafodipir (MnDPDP).[1][2] This increased stability is crucial as the therapeutic SOD mimetic activity is dependent on the intact Mn²⁺-fodipir complex.[1][3] In contrast, the MRI contrast properties of mangafodipir rely on the dissociation of Mn²⁺.[2][3] The substitution of manganese with calcium ions in calmangafodipir minimizes the transmetallation with plasma zinc, a primary driver of mangafodipir's instability, resulting in significantly lower dissociation of the manganese ion.[1]

Signaling Pathway of SOD Mimetic Activity

The following diagram illustrates the catalytic cycle of calmangafodipir in the dismutation of superoxide radicals.

Quantitative Data on Therapeutic Efficacy

Preclinical and clinical studies have demonstrated the protective effects of calmangafodipir against chemotherapy-induced toxicities. The following tables summarize key quantitative findings from these studies.

Table 1: Comparative Profile of Mangafodipir and Calmangafodipir

| Parameter | Mangafodipir | Calmangafodipir | Reference |

| In Vivo Mn²⁺ Dissociation | ~80% | Significantly lower | [1] |

| Primary Cause of Instability | Transmetallation with plasma Zn²⁺ | Stabilized by Ca²⁺ binding of plasma Zn²⁺ | [1] |

| Therapeutic Activity Dependence | Intact Mn²⁺-fodipir complex | Intact Mn²⁺-fodipir complex | [1] |

| Manganese Retention in Brain (after repeated dosing) | Higher | ~40% less than Mangafodipir | [1][3] |

| Primary Excretion Route of Intact Complex | Renal (Urine) | Renal (Urine) | [1] |

| Primary Excretion Route of Dissociated Mn²⁺ | Biliary (Slow) | Biliary (Slow) - but less dissociation occurs | [1] |

Table 2: Efficacy in Preclinical Models of Chemotherapy-Induced Toxicity

| Parameter | Condition | Calmangafodipir Dose | Outcome | Reference |

| Myelosuppression | Oxaliplatin-treated BALB/c mice | 6.5 µmol/kg | Significantly more efficacious in preventing WBC fall compared to an equivalent Mn²⁺ dose of mangafodipir. | [3] |

| Peripheral Neuropathy | Oxaliplatin-treated BALB/c mice | 5 mg/kg (intravenously) | Prevented mechanical allodynia and cold thermal hyperalgesia; prevented reduction in intraepidermal nerve fiber density. | [4][5] |

| Peripheral Neuropathy | Oxaliplatin-treated BALB/c mice | 2.5 and 10 mg/kg (intravenously) | Less effective than the 5 mg/kg dose, suggesting a U-shaped dose-response. | [4][5] |

| Antitumor Activity | Oxaliplatin-treated CT26 tumor-bearing BALB/c mice | 6.5 µmol/kg | Increased the antitumor activity of oxaliplatin (B1677828). | [3] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of calmangafodipir's SOD mimetic activity.

In Vivo Model of Oxaliplatin-Induced Peripheral Neuropathy

This protocol describes the methodology used to assess the protective effects of calmangafodipir against oxaliplatin-induced peripheral neuropathy in mice.[4][5]

Animals:

-

Male BALB/c mice (10 weeks of age) were used for the study.

Experimental Groups:

-

Vehicle control

-

Oxaliplatin alone

-

Oxaliplatin + Calmangafodipir (2.5 mg/kg)

-

Oxaliplatin + Calmangafodipir (5 mg/kg)

-

Oxaliplatin + Calmangafodipir (10 mg/kg)

Treatment Schedule:

-

Oxaliplatin (2.4 mg/kg) was administered intraperitoneally three times a week for four weeks.

-

Calmangafodipir was administered intravenously 10 minutes before each oxaliplatin injection.

Behavioral Assessments:

-

Mechanical Allodynia: Assessed using the von Frey test.

-

Cold Thermal Hyperalgesia: Evaluated using the cold plate test.

Pathological Assessment:

-

Intraepidermal Nerve Fiber (IENF) Density: Skin biopsies were collected from the hind paws at the end of the treatment period. IENF density was quantified using immunohistochemistry and microscopy.

Experimental Workflow: In Vivo Neuropathy Study

SOD Mimetic Activity Assay (McCord-Fridovich Assay)

This is a widely used indirect assay to determine the SOD-like activity of compounds. It is based on the inhibition of the reduction of a detector molecule (e.g., cytochrome c or nitroblue tetrazolium) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.

Principle:

-

The xanthine/xanthine oxidase reaction produces a steady flux of superoxide radicals.

-

These radicals reduce a chromogenic substrate (e.g., cytochrome c), leading to a measurable change in absorbance.

-

An SOD mimetic will compete with the substrate for superoxide radicals, thereby inhibiting the color change. The degree of inhibition is proportional to the SOD mimetic activity.

Reagents:

-

Potassium phosphate (B84403) buffer (pH 7.8)

-

Xanthine

-

Cytochrome c (from horse heart)

-

Xanthine oxidase

-

Calmangafodipir (or other test compounds) at various concentrations

Procedure:

-

Prepare a reaction mixture containing buffer, xanthine, and cytochrome c in a cuvette.

-

Add the SOD mimetic at the desired concentration.

-

Initiate the reaction by adding xanthine oxidase.

-

Monitor the change in absorbance at 550 nm over time using a spectrophotometer.

-

Calculate the percentage of inhibition of cytochrome c reduction caused by the SOD mimetic.

-

The concentration of the mimetic that causes 50% inhibition (IC50) is determined to quantify its activity.

Conclusion

Calmangafodipir is a potent and stable SOD mimetic with a well-characterized mechanism of action. Its superior stability profile compared to mangafodipir translates to enhanced therapeutic efficacy and an improved safety profile. The quantitative data from preclinical studies robustly support its protective effects against chemotherapy-induced toxicities, particularly myelosuppression and peripheral neuropathy. The detailed experimental protocols provided herein serve as a guide for researchers in the continued investigation and development of this promising therapeutic agent. The continued exploration of calmangafodipir and other SOD mimetics holds significant potential for addressing unmet medical needs in conditions associated with oxidative stress.

References

- 1. benchchem.com [benchchem.com]

- 2. Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Superior Therapeutic Index of Calmangafodipir in Comparison to Mangafodipir as a Chemotherapy Adjunct - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pledox: A Review of its Role Beyond Iron Chelation in Mitigating Chemotherapy-Induced Neuropathy

A Technical Overview for Researchers and Drug Development Professionals

Executive Summary

Pledox, the brand name for the investigational drug calmangafodipir, has been the subject of clinical investigation primarily for its potential to prevent chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of certain cancer treatments. While the term "chelating agent" might be broadly applied, a thorough review of available data indicates that this compound's primary mechanism of action is not centered on systemic iron chelation in the classical sense, such as in the treatment of iron overload disorders. Instead, its therapeutic effect is attributed to its function as a superoxide (B77818) dismutase (SOD) mimetic, which protects peripheral nerves from oxidative damage induced by chemotherapeutic agents. This technical guide will provide an in-depth analysis of this compound, focusing on its established mechanism, summarizing key clinical trial data, and outlining relevant experimental protocols, while clarifying its distinction from traditional iron chelating agents.

This compound (Calmangafodipir): Mechanism of Action

This compound is a "first in class" drug candidate developed to prevent nerve damage associated with chemotherapy.[1][2] Preclinical studies have confirmed its protective effect against oxaliplatin-induced peripheral neuropathy.[3] The proposed mechanism of action for this compound is not as a systemic iron chelator but as a potent antioxidant that mimics the activity of the endogenous enzyme superoxide dismutase (SOD).

During chemotherapy with agents like oxaliplatin (B1677828), reactive oxygen species (ROS), including superoxide radicals, are generated in excess. These ROS can cause significant damage to neuronal cells, leading to the symptoms of peripheral neuropathy. This compound is designed to catalytically convert superoxide radicals into less harmful molecules, thereby reducing oxidative stress and protecting the nerve fibers.

A preclinical study in a mouse model of oxaliplatin-induced peripheral neurotoxicity demonstrated that calmangafodipir prevents mechanical allodynia, cold hyperalgesia, and the reduction in intraepidermal nerve fiber density.[3] This supports the hypothesis that its protective effects are mediated through the reduction of oxidative stress at the cellular level within the peripheral nervous system.

Caption: Proposed mechanism of this compound in preventing chemotherapy-induced peripheral neuropathy.

Distinction from Classical Iron Chelating Agents

It is crucial to differentiate this compound from traditional iron chelating agents like deferoxamine, deferasirox, and deferiprone.[4] These agents are specifically designed to bind systemic iron in patients with iron overload conditions, such as thalassemia, to facilitate its excretion from the body.[4][5][6] Their primary therapeutic goal is to reduce the body's total iron burden.

The available literature on this compound does not indicate that it is used for or is effective in treating iron overload disorders. Its clinical development has been focused on the prevention of chemotherapy side effects.[1][2] While manganese, a component of calmangafodipir, is a metal, the therapeutic action described is not one of systemic iron removal.

Clinical Development and Efficacy Data

This compound has undergone a series of clinical trials to evaluate its safety and efficacy in preventing CIPN in colorectal cancer patients receiving FOLFOX chemotherapy.

Phase I and IIb Studies

A Phase I study (SUNCIST) in Japanese and Caucasian healthy volunteers showed that this compound had a favorable safety and tolerability profile at single doses of 2, 5, and 10 µmol/kg.[2]

The Phase IIb PLIANT study was a randomized, double-blind, placebo-controlled trial in patients with metastatic colorectal cancer treated with the FOLFOX6 regimen.[7] The study evaluated this compound at doses of 2 µmol/kg and 5 µmol/kg against a placebo.[7]

| PLIANT Study (Phase IIb) - Key Findings | |

| Parameter | Result |

| Incidence of sensory neuropathy (this compound 5 µmol/kg vs. Placebo) | 43% lower in the this compound group.[7][8] |

| Patient-reported moderate and severe neuropathy (post-chemotherapy) | 77% lower in the this compound group (exploratory analysis, p=0.014).[1][2] |

| Impact on chemotherapy efficacy | No apparent negative effect observed.[1][2][7] |

| Safety Profile | Benign, with no serious adverse effects associated with the drug.[7] |

Phase III Program (POLAR)

The Phase III program for this compound consisted of two trials, POLAR-M and POLAR-A, for patients with metastatic and adjuvant colorectal cancer, respectively.[1][9] However, the POLAR program was prematurely stopped in 2020.[9] The decision was made following a recommendation from the independent Drug Safety Monitoring Board (DSMB) and clinical holds from regulatory authorities.[9]

The efficacy analysis of the combined data from the POLAR-A and POLAR-M studies showed that this compound at a dose of 5 µmol/kg did not meet the primary endpoint of reducing the risk of moderate to severe CIPN at 9 months after the first chemotherapy cycle.[9] An increased risk of allergic-hypersensitivity reactions was observed with repeated treatment cycles.[9]

Experimental Protocols

Detailed experimental protocols for the clinical trials are registered and can be accessed through clinical trial databases. The following provides a generalized workflow for the clinical evaluation of this compound in the context of CIPN prevention.

Caption: Generalized workflow for this compound clinical trials in CIPN.

Preclinical Neuropathy Model

The preclinical studies supporting this compound's mechanism involved an oxaliplatin-induced peripheral neuropathy mouse model.[3]

Methodology Outline:

-

Animal Model: Mice are treated with oxaliplatin to induce peripheral neuropathy.

-

Drug Administration: this compound (calmangafodipir) is administered at a specific dose (e.g., 5 mg/kg).[3]

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments to measure paw withdrawal threshold.

-

Cold Hyperalgesia: Evaluated by measuring the response to a cold stimulus (e.g., acetone (B3395972) test).

-

-

Histopathological Analysis:

-

Intraepidermal Nerve Fiber Density (IENFD): Skin biopsies are taken from the hind paws and stained with PGP9.5 to quantify the density of nerve fibers in the epidermis.

-

Conclusion

References

- 1. egetis.com [egetis.com]

- 2. egetis.com [egetis.com]

- 3. egetis.com [egetis.com]

- 4. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Top Effective Chelating Agents for Iron with High Quality and Best Performance [thinkdochemicals.com]

- 6. youtube.com [youtube.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. PledPharma Presents Top-Line Results From Its PhaseIIb Study - this compound(R) Reduces Nerve Damage In Conjunction With Chemotherapy By 43 Percent - BioSpace [biospace.com]

- 9. egetis.com [egetis.com]

The Cytoprotective Effects of Pledox Against Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pledox, with the active substance calmangafodipir, is a novel drug candidate developed to protect cells from the detrimental effects of oxidative stress. This technical guide provides an in-depth overview of the cytoprotective mechanisms of this compound, focusing on its role as a manganese superoxide (B77818) dismutase (MnSOD) mimetic. The guide summarizes key preclinical and clinical findings, details experimental protocols for assessing its efficacy, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: MnSOD Mimicry

The primary mechanism by which this compound exerts its cytoprotective effects is by mimicking the enzymatic activity of manganese superoxide dismutase (MnSOD).[1] MnSOD is a critical endogenous antioxidant enzyme located in the mitochondria, the primary site of reactive oxygen species (ROS) production. By catalyzing the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂), MnSOD plays a pivotal role in mitigating mitochondrial oxidative stress.[2]

This compound, as a low-molecular-weight manganese-based compound, effectively replicates this function, thereby reducing the burden of oxidative stress within the cell. This is particularly relevant in pathologies where oxidative stress is a key driver of cellular damage, such as chemotherapy-induced peripheral neuropathy (CIPN).[1][3]

Signaling Pathway of this compound as an MnSOD Mimetic

The following diagram illustrates the proposed signaling pathway of this compound in mitigating oxidative stress.

Data Presentation

The cytoprotective effects of this compound have been evaluated in both preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: Preclinical Efficacy of this compound in a Mouse Model of Oxaliplatin-Induced Peripheral Neuropathy

Data extracted from Canta et al., 2020.[3][4]

| Parameter | Control | Oxaliplatin (B1677828) (OHP) | OHP + this compound (2.5 mg/kg) | OHP + this compound (5 mg/kg) | OHP + this compound (10 mg/kg) |

| Mechanical Allodynia (g) | 1.8 ± 0.2 | 0.4 ± 0.1 | 0.6 ± 0.2* | 1.5 ± 0.3 | 0.5 ± 0.1 |

| Cold Hyperalgesia (s) | 18.2 ± 1.5 | 6.1 ± 1.2 | 7.9 ± 1.8** | 15.8 ± 2.1 | 7.2 ± 1.5 |

| Intraepidermal Nerve Fiber Density (fibers/mm) | 12.5 ± 1.1 | 6.8 ± 0.9 | 7.1 ± 1.0 | 11.9 ± 1.3 | 7.5 ± 0.8** |

Statistically significant difference from control: *p < 0.05, **p < 0.01, ***p < 0.001. Data are presented as mean ± SD.

Table 2: Clinical Efficacy of this compound in the PLIANT Phase II Study

Data from the PLIANT study in patients with metastatic colorectal cancer receiving FOLFOX6 chemotherapy (Glimelius et al., 2017).

| Outcome | Placebo (n=60) | This compound (2 & 5 µmol/kg pooled) (n=102) | Odds Ratio (90% CI) | p-value |

| Physician-Graded Neurotoxicity | - | - | 0.62 (1.15) | 0.16 |

| Cold Allodynia (mean score) | 2.3 | 1.6 | - | < 0.05 |

| Sensory Symptoms (Leonard scale, cycles 1-8, mean score) | 3.0 | 1.9 | - | < 0.05 |

| Sensory Symptoms (Leonard scale, 3 & 6 months follow-up, mean score) | 7.3 | 3.5 | - | < 0.01 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Preclinical Mouse Model of Oxaliplatin-Induced Peripheral Neuropathy

Based on the protocol by Canta et al., 2020.[4]

1. Animal Model:

-

Species: Male BALB/c mice.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Acclimatization: Animals are acclimatized to the experimental environment before the start of the procedures.

2. Oxaliplatin and this compound Administration:

-

Oxaliplatin (OHP): Administered intraperitoneally (i.p.) at a dose of 5 mg/kg twice a week for 4 weeks.

-

This compound (Calmangafodipir): Administered intravenously (i.v.) at doses of 2.5, 5, or 10 mg/kg, 10 minutes prior to each oxaliplatin injection.

-

Control Groups: Receive vehicle (5% glucose solution) and/or this compound alone.

3. Assessment of Neuropathy:

-

Mechanical Allodynia (von Frey Test):

-

Mice are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate.

-

Calibrated von Frey filaments are applied to the plantar surface of the hind paw with increasing force.

-

The paw withdrawal threshold is determined using the up-down method.

-

-

Cold Hyperalgesia (Cold Plate Test):

-

Mice are placed on a metal plate maintained at a constant cold temperature (e.g., 4°C).

-

The latency to the first sign of nocifensive behavior (paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.

-

-

Intraepidermal Nerve Fiber (IENF) Density:

-

At the end of the treatment period, skin biopsies are collected from the hind paw.

-

The tissue is fixed, cryoprotected, and sectioned.

-

Sections are immunostained for the pan-neuronal marker PGP9.5.

-

IENFs are counted under a microscope, and the density is expressed as fibers per millimeter of epidermal length.

-

Experimental Workflow Diagram

Conclusion

This compound (calmangafodipir) demonstrates significant cytoprotective effects against oxidative stress, primarily through its mechanism as a manganese superoxide dismutase mimetic. Preclinical studies in models of oxaliplatin-induced peripheral neuropathy have shown that this compound can attenuate behavioral signs of neuropathy and preserve intraepidermal nerve fiber density. These findings are supported by Phase II clinical data indicating a reduction in chemotherapy-induced sensory symptoms in patients. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader field of cytoprotection against oxidative stress. Further investigation into the downstream signaling consequences of MnSOD mimicry may reveal additional mechanisms contributing to the cytoprotective profile of this compound.

References

- 1. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Preclinical Research Applications of Calmangafodipir

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calmangafodipir, a second-generation mangafodipir derivative, is a promising cytoprotective agent with a primary mechanism of action as a superoxide (B77818) dismutase (SOD) mimetic and iron chelator. Preclinical research has predominantly focused on its efficacy in mitigating chemotherapy-induced toxicities, particularly peripheral neuropathy, as well as its potential in other oxidative stress-mediated conditions. This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying mechanisms of calmangafodipir, intended to inform further research and development.

Core Mechanism of Action: A Dual Approach to Cellular Protection

Calmangafodipir exerts its protective effects through two primary pathways:

-

Superoxide Dismutase (SOD) Mimetic Activity: It mimics the function of the endogenous antioxidant enzyme manganese superoxide dismutase (MnSOD), which is crucial for detoxifying superoxide radicals (O₂⁻), a major species of reactive oxygen species (ROS). By catalyzing the dismutation of superoxide into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), calmangafodipir reduces cellular oxidative stress.[1]

-

Iron Chelation: Calmangafodipir is a potent iron chelator.[1] By binding to free iron, it prevents the formation of highly reactive hydroxyl radicals (•OH) via the Fenton reaction. This action further mitigates oxidative damage to cellular components.

These dual actions make calmangafodipir a powerful agent against pathologies driven by oxidative stress.

Preclinical Applications and Efficacy

The majority of preclinical research on calmangafodipir has centered on its protective effects against chemotherapy-induced toxicities.

Chemotherapy-Induced Peripheral Neuropathy (CIPN)

The most extensively studied application of calmangafodipir is in the prevention of CIPN, a debilitating side effect of several chemotherapeutic agents, notably platinum-based drugs like oxaliplatin (B1677828).[2][3][4]

Key Preclinical Findings in Oxaliplatin-Induced Neuropathy:

A pivotal study by Canta et al. (2020) in a mouse model of oxaliplatin-induced peripheral neuropathy demonstrated the neuroprotective effects of calmangafodipir.[2][3][4][5]

Table 1: Efficacy of Calmangafodipir in a Mouse Model of Oxaliplatin-Induced Peripheral Neuropathy

| Endpoint | Oxaliplatin (OHP) Alone | OHP + Calmangafodipir (5 mg/kg) | Key Finding |

| Mechanical Allodynia | Significant increase in paw withdrawal frequency | Prevention of mechanical allodynia development | Calmangafodipir at 5 mg/kg prevented the development of hypersensitivity to mechanical stimuli.[2][3] |

| Cold Hyperalgesia | Significant increase in paw lifting frequency | Prevention of cold hyperalgesia development | The 5 mg/kg dose of calmangafodipir effectively prevented the increased sensitivity to cold stimuli.[2][3] |

| Intraepidermal Nerve Fiber (IENF) Density | Significant reduction in IENF density | Prevention of IENF density reduction | Calmangafodipir at 5 mg/kg preserved the density of small nerve fibers in the epidermis, indicating neuroprotection.[2][3] |

Data summarized from Canta et al., 2020.[2][3][4][5]

Interestingly, this study also revealed a U-shaped dose-response curve, with the 5 mg/kg dose being more effective than both 2.5 mg/kg and 10 mg/kg doses.[2][3]

Myelosuppression

Preclinical studies have also indicated a protective effect of calmangafodipir against chemotherapy-induced myelosuppression, the decrease in bone marrow activity resulting in reduced production of blood cells.

Table 2: Myeloprotective Effects of Calmangafodipir in Oxaliplatin-Treated Mice

| Hematological Parameter | Oxaliplatin (12.5 mg/kg) Alone (% reduction from baseline) | Oxaliplatin + Calmangafodipir (6.5 µmol/kg) (% reduction from baseline) | Key Finding |

| White Blood Cells (WBC) | >80% | ~25% | Calmangafodipir significantly attenuated the oxaliplatin-induced decrease in white blood cell count.[6] |

Data summarized from Karlsson et al., 2012.[6]

Paracetamol-Induced Liver Injury

Calmangafodipir has shown promise in mitigating liver damage caused by paracetamol (acetaminophen) overdose, a condition primarily driven by oxidative stress.[7][8][9][10][11]

Table 3: Protective Effects of Calmangafodipir in a Clinical Study of Paracetamol Overdose

| Biomarker of Liver Injury | N-acetylcysteine (NAC) Alone (Fold increase from baseline at 20h) | NAC + Calmangafodipir (5 µmol/kg) (Fold increase from baseline at 20h) | Key Finding |

| Full-length Keratin-18 (FLK18) | 1.71 | 1.02 | Co-administration of calmangafodipir with NAC was associated with smaller increases in biomarkers of hepatotoxicity.[8] |

Data from a Phase 1 clinical study presented by Dear et al., 2019.[8] While this is clinical data, it is rooted in preclinical findings of efficacy in animal models.[9]

Experimental Protocols

Oxaliplatin-Induced Peripheral Neuropathy in Mice

This protocol is based on the methodology described by Canta et al. (2020).[2][5]

Animals: Male BALB/c mice are commonly used.[2]

Induction of Neuropathy:

-

Oxaliplatin is administered at a dose of 5 mg/kg via intraperitoneal (i.p.) injection, twice a week for 4 weeks.[5]

Treatment:

-

Calmangafodipir is administered intravenously (i.v.) at doses of 2.5, 5, or 10 mg/kg, 10 minutes before each oxaliplatin injection.[5]

Assessment of Neuropathy:

-

Mechanical Allodynia: Assessed using the von Frey filament test. Mice are placed on a wire mesh grid, and filaments of increasing force are applied to the plantar surface of the hind paw. The paw withdrawal threshold or frequency of withdrawal to a specific force is measured.[12][13]

-

Cold Allodynia/Hyperalgesia: The cold plate test is used. Mice are placed on a metal plate maintained at a cold temperature (e.g., 2.5°C), and the latency to the first sign of pain (e.g., paw lifting, licking) or the number of responses over a set time is recorded.[14]

-

Intraepidermal Nerve Fiber (IENF) Density:

References

- 1. Management of Oxaliplatin-Induced Peripheral Sensory Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Superior Therapeutic Index of Calmangafodipir in Comparison to Mangafodipir as a Chemotherapy Adjunct - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Principal results of a randomised open label exploratory, safety and tolerability study with calmangafodipir in patients treated with a 12 h regimen of N-acetylcysteine for paracetamol overdose (POP trial) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calmangafodipir may reduce liver injury after paracetamol overdose: final results from the POP trial - The International Liver Congress™ 2019, EASL 2019 [2019.ilc-congress.eu]

- 9. Randomised open label exploratory, safety and tolerability study with calmangafodipir in patients treated with the 12-h regimen of N-acetylcysteine for paracetamol overdose—the PP100–01 for Overdose of Paracetamol (POP) trial: study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Principal results of a randomised open label exploratory, safety and tolerability study with calmangafodipir in patients treated with a 12 h regimen of N-acetylcysteine for paracetamol overdose (POP trial) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of orofacial nociceptive behaviors of mice with the sheltering tube method: Oxaliplatin-induced mechanical and cold allodynia in orofacial regions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Searching for analgesic drug candidates alleviating oxaliplatin-induced cold hypersensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Visualization and Quantification of Intraepidermal Nerve Fibers (IENFs) in Mouse Epidermis via PGP9.5 Label... [protocols.io]

- 16. bakodx.com [bakodx.com]

- 17. mdpi.com [mdpi.com]

- 18. uni-muenster.de [uni-muenster.de]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide on Pledox for Mitigating Chemotherapy-Induced Peripheral Neuropathy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemotherapy-induced peripheral neuropathy (CIPN) is a significant, often dose-limiting, side effect of many anticancer agents, profoundly impacting patients' quality of life. Pledox (calmangafodipir), a superoxide (B77818) dismutase (SOD) mimetic, was developed as a potential preventative agent against CIPN by targeting oxidative stress, a key contributor to its pathophysiology. Preclinical studies in rodent models of oxaliplatin-induced neuropathy demonstrated a protective effect of calmangafodipir on sensory function and nerve fiber integrity. The initial Phase II clinical trial (PLIANT) suggested a reduction in CIPN symptoms in patients receiving this compound. However, the subsequent pivotal Phase III trials (POLAR-A and POLAR-M) were prematurely terminated due to an unexpected and statistically significant increase in the incidence and severity of CIPN in patients treated with this compound in combination with FOLFOX6 chemotherapy. The prevailing hypothesis for this paradoxical outcome is a detrimental redox interaction between the manganese component of this compound and the platinum in oxaliplatin (B1677828), leading to exacerbated neurotoxicity. This technical guide provides a comprehensive overview of the preclinical and clinical data, experimental methodologies, and the proposed mechanisms of action and failure for this compound in the context of CIPN.

Introduction to Chemotherapy-Induced Peripheral Neuropathy (CIPN)

CIPN is a common and debilitating side effect of various chemotherapeutic agents, including platinum-based drugs (e.g., oxaliplatin, cisplatin), taxanes, and vinca (B1221190) alkaloids. It typically manifests as a "glove and stocking" distribution of sensory symptoms, including numbness, tingling, and pain, and can also involve motor and autonomic dysfunction. The underlying pathophysiology is multifactorial and not fully understood but is thought to involve:

-

Mitochondrial Dysfunction and Oxidative Stress: Chemotherapy agents can damage mitochondrial DNA and disrupt the electron transport chain, leading to an overproduction of reactive oxygen species (ROS) and subsequent oxidative stress in neurons.

-

Ion Channel Alterations: Disruption of ion channel function in sensory neurons can lead to hyperexcitability and spontaneous firing, contributing to neuropathic pain.

-

Neuroinflammation: The activation of glial cells and the release of pro-inflammatory cytokines in the peripheral and central nervous systems are implicated in the development and maintenance of CIPN.

-

Microtubule Disruption: Agents like taxanes interfere with microtubule dynamics, impairing axonal transport and leading to neuronal damage.

This compound (Calmangafodipir): A Putative Neuroprotectant

This compound, with the active substance calmangafodipir, was designed to mimic the function of the endogenous antioxidant enzyme manganese superoxide dismutase (MnSOD). By catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, this compound was intended to reduce the oxidative stress induced by chemotherapy in peripheral neurons, thereby preventing or mitigating CIPN.

Preclinical Evaluation of this compound

Experimental Models of CIPN

Preclinical studies of this compound's efficacy in preventing CIPN primarily utilized rodent models of oxaliplatin-induced peripheral neuropathy. A common model involves the repeated administration of oxaliplatin to mice or rats, which induces behavioral signs of neuropathy, such as mechanical allodynia and cold hyperalgesia, as well as pathological changes like a reduction in intraepidermal nerve fiber (IENF) density.

Key Preclinical Findings

A key preclinical study investigated the effects of calmangafodipir in a BALB/c mouse model of oxaliplatin-induced peripheral neurotoxicity.

Data Presentation: Preclinical Efficacy of Calmangafodipir in a Mouse Model of Oxaliplatin-Induced Neuropathy

| Treatment Group | Mechanical Allodynia (Paw Withdrawal Threshold in grams) | Cold Hyperalgesia (Latency to Paw Withdrawal in seconds) | Intraepidermal Nerve Fiber (IENF) Density (fibers/mm) |

| Vehicle Control | Baseline | Baseline | Baseline |

| Oxaliplatin Alone | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Oxaliplatin + Calmangafodipir (2.5 mg/kg) | No significant improvement vs. Oxaliplatin Alone | No significant improvement vs. Oxaliplatin Alone | No significant improvement vs. Oxaliplatin Alone |

| Oxaliplatin + Calmangafodipir (5 mg/kg) | Significantly higher than Oxaliplatin Alone | Significantly longer than Oxaliplatin Alone | Significantly higher than Oxaliplatin Alone |

| Oxaliplatin + Calmangafodipir (10 mg/kg) | No significant improvement vs. Oxaliplatin Alone | No significant improvement vs. Oxaliplatin Alone | No significant improvement vs. Oxaliplatin Alone |

Note: This table summarizes the general findings from the described preclinical study. Specific quantitative values were not available in the provided search results.

Experimental Protocols

-

Animal Model: Adult male BALB/c mice are typically used.

-

Oxaliplatin Administration: Oxaliplatin is administered intraperitoneally (i.p.) or intravenously (i.v.) at a dose known to induce neuropathy, often in a cyclical regimen to mimic clinical use.

-

Calmangafodipir Administration: Calmangafodipir is administered intravenously (i.v.) at varying doses (e.g., 2.5, 5, and 10 mg/kg) prior to each oxaliplatin injection.

dot

Caption: Workflow for the von Frey test to assess mechanical allodynia.

The von Frey test is used to measure the paw withdrawal threshold in response to a mechanical stimulus. Mice are placed in individual chambers on a wire mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw until the paw is withdrawn. The 50% withdrawal threshold is often determined using the up-down method.

dot

Caption: Workflow for the cold plate test to assess cold hyperalgesia.

The cold plate test measures the latency to a nocifensive response (e.g., paw licking, jumping) when the animal is placed on a cold surface. The plate is maintained at a constant, noxious cold temperature. A cut-off time is used to prevent tissue damage.

dot

Caption: Workflow for quantifying intraepidermal nerve fiber density.

A 3mm punch biopsy is taken from the plantar skin of the hind paw. The tissue is fixed, sectioned, and stained with an antibody against Protein Gene Product 9.5 (PGP 9.5), a pan-neuronal marker. The number of nerve fibers crossing the dermal-epidermal junction is then counted under a microscope and expressed as fibers per millimeter of epidermal length.

Clinical Development of this compound for CIPN

Phase II PLIANT Study

The PLIANT study was a Phase IIb, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of this compound for the prevention of oxaliplatin-induced CIPN in patients with metastatic colorectal cancer receiving FOLFOX6 chemotherapy.

Data Presentation: Key Outcomes of the PLIANT Phase IIb Study

| Outcome Measure | This compound (2 µmol/kg) | This compound (5 µmol/kg) | Placebo |

| Incidence of Physician-Graded Neurotoxicity (Grade ≥2) | Numerically Lower | Numerically Lower | Higher |

| Patient-Reported Cold Allodynia (Mean Score) | Significantly Lower | Significantly Lower | Higher |

| Patient-Reported Sensory Symptoms (Leonard Scale, Mean Score) | Significantly Lower | Significantly Lower | Higher |

Note: This table summarizes the general findings from the PLIANT study. Specific quantitative values were not consistently available in the provided search results.

Phase III POLAR Studies (POLAR-A and POLAR-M)

The POLAR program consisted of two Phase III, randomized, double-blind, placebo-controlled trials: POLAR-A (adjuvant setting) and POLAR-M (metastatic setting). These studies were designed to confirm the findings of the PLIANT trial.

Data Presentation: Primary Efficacy Endpoint of the Combined POLAR-A and POLAR-M Studies

| This compound (5 µmol/kg) | Placebo | |

| Number of Patients | 175 | 176 |

| Patients with Moderate-to-Severe CIPN at Month 9 (%) | 54.3% | 40.3% |

| Relative Risk (95% CI) | 1.37 (1.01 - 1.86) | - |

| p-value | 0.045 | - |

Source: Combined analysis of the POLAR-A and POLAR-M trials.

Clinical Trial Protocols

-

Patient Population: Patients with metastatic colorectal cancer scheduled to receive FOLFOX6 chemotherapy.

-

Intervention: this compound (2 µmol/kg or 5 µmol/kg) or placebo administered as a 5-minute intravenous infusion approximately 10 minutes before each FOLFOX6 cycle.

-

Primary Endpoint: Physician-assessed neurotoxicity using the Oxaliplatin Sanofi Specific Scale.

-

Secondary Endpoints: Patient-reported outcomes including a cold allodynia test and the Leonard scale.

-

Patient Population: POLAR-A included patients with stage III or high-risk stage II colorectal cancer receiving adjuvant mFOLFOX6. POLAR-M included patients with metastatic colorectal cancer receiving first-line mFOLFOX6.

-

Intervention: this compound (5 µmol/kg in POLAR-A; 2 µmol/kg or 5 µmol/kg in POLAR-M) or placebo administered as a 10-minute intravenous infusion 15 minutes before each mFOLFOX6 cycle (protocol was amended from an initial 5-minute infusion 10 minutes prior).

-

Primary Endpoint: Proportion of patients with moderate-to-severe chronic CIPN at 9 months, assessed using the Functional Assessment of Cancer Therapy/Gynecologic Oncology Group-Neurotoxicity (FACT/GOG-Ntx) subscale.

Proposed Mechanism of this compound Failure: A Detrimental Redox Interaction

The unexpected negative outcome of the POLAR trials led to the hypothesis of a detrimental interaction between this compound and oxaliplatin.

dot

Caption: Proposed mechanism of this compound-induced exacerbation of CIPN.

It is postulated that the divalent platinum (Pt²⁺) from oxaliplatin can oxidize the divalent manganese (Mn²⁺) in calmangafodipir to the more reactive trivalent state (Mn³⁺). This newly formed Mn³⁺ can then participate in redox cycling, leading to an amplification of reactive oxygen species production and, consequently, more severe oxidative damage to the peripheral nerves than that caused by oxaliplatin alone. The timing of administration in the clinical trials, with this compound being infused shortly before oxaliplatin, may have created a window for this detrimental interaction to occur at peak plasma concentrations of both agents.

Conclusion and Future Directions

The clinical development of this compound for the prevention of CIPN serves as a critical case study in the complexities of targeting oxidative stress in the context of chemotherapy. While the preclinical rationale was sound and early clinical data showed promise, the unforeseen and detrimental interaction with oxaliplatin in the Phase III trials underscores the importance of thoroughly understanding the potential for chemical interactions between investigational drugs and chemotherapeutic agents.

Future research in this area should focus on:

-

Developing neuroprotective agents with mechanisms of action that do not involve redox-active metals when intended for use with platinum-based chemotherapy.

-

Investigating alternative dosing schedules or formulations that might mitigate the risk of harmful interactions, although this would require extensive preclinical validation.

-

Exploring non-pharmacological interventions for the prevention and management of CIPN.

-

Identifying predictive biomarkers to determine which patients are at the highest risk of developing severe CIPN and who might benefit most from a particular intervention.

The journey of this compound highlights the challenges inherent in drug development for chemotherapy-induced toxicities and emphasizes the need for a deep mechanistic understanding to ensure patient safety and therapeutic efficacy.

Investigating the Dual Mechanism of Pledox (Calmangafodipir): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pledox, the proprietary name for the active substance calmangafodipir, is a novel drug candidate developed to mitigate the side effects of chemotherapy. Its mechanism of action is multifaceted, primarily revolving around a dual mechanism: potent superoxide (B77818) dismutase (SOD) mimetic activity and chelation of iron. This technical guide provides an in-depth exploration of these core mechanisms, supported by a comprehensive review of preclinical and clinical data. We present detailed experimental protocols for key assays and visualize complex signaling pathways and workflows. Notably, this whitepaper also addresses the unexpected and contradictory findings from recent Phase III clinical trials in the context of oxaliplatin-induced peripheral neuropathy, offering insights into the complex interplay between this compound and platinum-based chemotherapeutic agents.

Introduction

The efficacy of many chemotherapeutic regimens is often limited by severe and debilitating side effects. One of the most common is chemotherapy-induced peripheral neuropathy (CIPN), a dose-limiting toxicity that can persist long after treatment cessation. This compound (calmangafodipir) emerged as a promising agent to protect against such toxicities. Its development was based on the hypothesis that reducing oxidative stress in healthy tissues could ameliorate chemotherapy-induced damage without compromising anti-tumor efficacy.

Calmangafodipir is a second-generation manganese-based compound derived from mangafodipir. The key structural modification in calmangafodipir is the replacement of 80% of the manganese ions with calcium ions. This alteration was designed to increase the stability of the manganese complex, thereby enhancing its therapeutic window and reducing the risk of manganese accumulation and associated neurotoxicity. The primary therapeutic rationale for this compound is its dual mechanism of action: mimicking the enzymatic activity of superoxide dismutase (SOD) and chelating free iron.

The Dual Mechanism of Action of this compound

Superoxide Dismutase (SOD) Mimetic Activity

The primary and most well-characterized mechanism of this compound is its ability to mimic the function of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD). MnSOD is a critical component of the cellular defense against oxidative stress, catalyzing the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). By accelerating this reaction, this compound reduces the concentration of superoxide radicals, thereby preventing their damaging interactions with cellular macromolecules.

The SOD mimetic activity of this compound is conferred by the manganese ion held within the fodipir (B38996) chelate. This intact manganese complex can catalytically cycle between its Mn(II) and Mn(III) oxidation states to neutralize superoxide radicals. This action is particularly relevant in the context of chemotherapy, which is known to induce a state of significant oxidative stress in both cancerous and healthy tissues.

Figure 1: SOD Mimetic Activity of this compound.

Iron Chelation

The second arm of this compound's dual mechanism is its capacity to act as a strong iron chelator.[1] The fodipir ligand of calmangafodipir can bind to free iron ions, sequestering them and preventing their participation in deleterious redox reactions. Specifically, by chelating iron, this compound inhibits the Fenton and Haber-Weiss reactions, which generate the highly reactive hydroxyl radical (•OH) from hydrogen peroxide and superoxide, respectively. The hydroxyl radical is one of the most damaging reactive oxygen species, capable of indiscriminately oxidizing lipids, proteins, and DNA.

This iron-chelating activity is complementary to the SOD mimetic function. While the SOD mimetic action converts superoxide to hydrogen peroxide, the iron chelation prevents the subsequent conversion of this hydrogen peroxide into the more harmful hydroxyl radical.

Figure 2: Iron Chelation Mechanism of this compound.

Preclinical and Clinical Data

The dual mechanism of this compound has been investigated in a range of preclinical and clinical studies, with a primary focus on its potential to mitigate chemotherapy-induced toxicities.

Preclinical Evidence

Preclinical studies in animal models have demonstrated the protective effects of calmangafodipir against the toxicities of several chemotherapeutic agents.

-

Myelosuppression: In a study using a mouse model of oxaliplatin-induced myelosuppression, calmangafodipir was shown to be significantly more efficacious than its predecessor, mangafodipir, at protecting against severe leukopenia at equivalent Mn²⁺ doses.

| Study | Model | Chemotherapy | This compound Dose | Endpoint | Result | Citation |

| Preclinical | BALB/c Mice | Oxaliplatin (B1677828) | 6.5 µmol/kg | White Blood Cell Count | Significantly higher than mangafodipir-treated group | [2] |

-

Chemotherapy-Induced Peripheral Neuropathy (CIPN): In a mouse model of oxaliplatin-induced peripheral neurotoxicity, pre-treatment with calmangafodipir at a dose of 5 mg/kg was shown to prevent mechanical allodynia and cold thermal hyperalgesia. The study also demonstrated that this dose of calmangafodipir prevented the reduction in intraepidermal nerve fiber density, providing pathological evidence of its neuroprotective effect.

| Study | Model | Chemotherapy | This compound Dose | Endpoint | Result | Citation |

| Preclinical | BALB/c Mice | Oxaliplatin | 5 mg/kg | Mechanical Allodynia & Cold Hyperalgesia | Prevention of sensory alterations | [3] |

| 5 mg/kg | Intraepidermal Nerve Fiber Density | Prevention of nerve fiber loss | [3] |

Clinical Trial Data

The clinical development of this compound has yielded mixed and complex results, highlighting the challenges of translating preclinical findings to the clinical setting.

-

Phase IIb PLIANT Study: The PLIANT study was a randomized, double-blind, placebo-controlled Phase IIb trial that evaluated this compound in patients with metastatic colorectal cancer receiving FOLFOX6 chemotherapy.[4] The results were promising, showing a clinically relevant reduction in the incidence of sensory nerve damage.[5]

| Study | Phase | Indication | This compound Dose | Endpoint | Result | Citation |

| PLIANT | IIb | Metastatic Colorectal Cancer (FOLFOX6) | 5 µmol/kg | Incidence of Sensory Neuropathy | 43% reduction compared to placebo | [5] |

| 5 µmol/kg | Cold Allodynia | Significantly less than placebo (p < 0.05) | [4] | |||

| 5 µmol/kg | Sensory Symptoms (Leonard scale) | Significantly fewer than placebo (p < 0.05) | [4] |

-

Phase III POLAR-A and POLAR-M Studies: Based on the encouraging results of the PLIANT study, two Phase III trials, POLAR-A (adjuvant setting) and POLAR-M (metastatic setting), were initiated to confirm the efficacy and safety of this compound in preventing oxaliplatin-induced CIPN.[6] However, these trials were terminated early due to unexpected and disappointing results. Instead of preventing CIPN, this compound was found to exacerbate it.[7]

| Study | Phase | Indication | This compound Dose | Endpoint | Result | Citation |

| POLAR-A & POLAR-M (Combined Analysis) | III | Colorectal Cancer (FOLFOX6) | 5 µmol/kg | Moderate-to-severe CIPN at Month 9 | 54.3% in this compound group vs. 40.3% in placebo group (RR 1.37, p = 0.045) | [6] |

The Oxaliplatin Paradox: A New Mechanistic Hypothesis

The contradictory outcomes of the PLIANT and POLAR trials have led to a new hypothesis regarding the mechanism of this compound in the presence of platinum-based chemotherapy. It is now postulated that a redox interaction occurs between the manganese (Mn²⁺) in calmangafodipir and the platinum (Pt²⁺) in oxaliplatin.[7] This interaction may lead to the oxidation of Mn²⁺ to higher, more reactive oxidation states (e.g., Mn³⁺), which could, in turn, exacerbate oxidative stress and neurotoxicity, rather than mitigating it. This suggests that the protective effects of this compound may be highly dependent on the specific chemotherapeutic agent it is co-administered with. Another proposed mechanism is that the chelator component of calmangafodipir may bind to and increase the renal excretion of platinum, a process known as chelation therapy.[8]

Figure 3: Proposed Negative Interaction with Oxaliplatin.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's dual mechanism.

Assessment of SOD Mimetic Activity (Nitroblue Tetrazolium Assay)

The SOD mimetic activity of calmangafodipir can be quantified using the nitroblue tetrazolium (NBT) assay. This assay is based on the competition between the SOD mimetic and NBT for superoxide radicals generated in situ.

Principle: Superoxide radicals reduce NBT to formazan, a colored product that can be measured spectrophotometrically. In the presence of an SOD mimetic, the reduction of NBT is inhibited, and the degree of inhibition is proportional to the SOD mimetic activity.

Representative Protocol:

-

Reagent Preparation:

-

Phosphate (B84403) buffer (50 mM, pH 7.4)

-

NBT solution (1 mg/mL in phosphate buffer)

-

NADH solution (1 mg/mL in phosphate buffer)

-

Phenazine methosulfate (PMS) solution (0.1 mg/mL in phosphate buffer)

-

Calmangafodipir solutions of varying concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of phosphate buffer, 50 µL of NBT solution, and 50 µL of NADH solution to each well.

-

Add 50 µL of the calmangafodipir solution or vehicle control to the respective wells.

-

Initiate the reaction by adding 50 µL of PMS solution to each well.

-

Incubate the plate at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage inhibition of NBT reduction is calculated using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

-

The SOD mimetic activity is often expressed as the concentration of the compound required to inhibit NBT reduction by 50% (IC₅₀).

-

Assessment of Iron Chelation Capacity (Ferrozine Assay)

The iron-chelating activity of calmangafodipir can be determined using the ferrozine (B1204870) assay. This method is based on the competition for ferrous ions between the chelating agent and ferrozine.

Principle: Ferrozine forms a stable, magenta-colored complex with ferrous ions (Fe²⁺), which has a maximum absorbance at 562 nm. In the presence of a chelating agent like calmangafodipir, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in absorbance.

Representative Protocol:

-

Reagent Preparation:

-

HEPES buffer (20 mM, pH 7.2)

-

Ferrous chloride (FeCl₂) solution (2 mM in HEPES buffer)

-

Ferrozine solution (5 mM in HEPES buffer)

-

Calmangafodipir solutions of varying concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of HEPES buffer and 20 µL of the calmangafodipir solution or vehicle control to each well.

-

Add 20 µL of FeCl₂ solution to each well and incubate for 5 minutes at room temperature.

-

Initiate the color reaction by adding 20 µL of ferrozine solution to each well.

-

Incubate the plate for 10 minutes at room temperature.

-

Measure the absorbance at 562 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of iron chelation is calculated using the following formula: % Chelation = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

-

The iron-chelating activity can be expressed as the IC₅₀ value.

-

Oxaliplatin-Induced Peripheral Neuropathy Mouse Model

This in vivo model is used to assess the neuroprotective effects of compounds against oxaliplatin-induced CIPN.

Representative Protocol:

-

Animals: Male C57BL/6 mice are commonly used.

-

Induction of Neuropathy:

-

Administer oxaliplatin (e.g., 3 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

A typical dosing schedule is twice a week for four weeks.

-

-

Drug Administration:

-

Administer calmangafodipir or vehicle control (e.g., via i.v. infusion) at a specified time before each oxaliplatin injection.

-

-

Assessment of Neuropathy:

-

Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold in response to mechanical stimulation is determined.

-

Cold Allodynia: Assessed using the acetone (B3395972) drop test. The frequency and duration of paw lifting and licking in response to a drop of acetone on the hind paw are recorded.

-

-

Data Analysis:

-

Statistical comparisons of paw withdrawal thresholds and cold allodynia scores are made between the different treatment groups.

-

Figure 4: Experimental Workflow for CIPN Animal Model.

Conclusion

This compound (calmangafodipir) possesses a well-defined dual mechanism of action, acting as both a superoxide dismutase mimetic and an iron chelator. This dual functionality provides a strong rationale for its use in mitigating oxidative stress-induced tissue damage, particularly in the context of chemotherapy. While promising preclinical and Phase II clinical data supported its development for the prevention of chemotherapy-induced peripheral neuropathy, the unexpected negative outcomes of the Phase III POLAR trials have introduced a critical new dimension to our understanding of its mechanism. The proposed redox interaction with platinum-based agents underscores the complexity of antioxidant therapies in oncology and highlights the importance of considering the specific chemical environment in which these drugs operate. Future research should focus on elucidating the precise nature of these interactions to better define the therapeutic potential and limitations of this compound and other manganese-based SOD mimetics in supportive cancer care.

References

- 1. criver.com [criver.com]

- 2. Model of oxaliplatin-induced peripheral neuropathies [bio-protocol.org]

- 3. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Persistent prevention of oxaliplatin-induced peripheral neuropathy using calmangafodipir (this compound®): a placebo-controlled randomised phase II study (PLIANT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exacerbated Neuropathy in POLAR A and M Trials Due to Redox Interaction of this compound-Associated Mn2+ and Oxaliplatin-Associated Pt2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comment on “Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity” Antioxidants 2020, 9, 594 - PMC [pmc.ncbi.nlm.nih.gov]

Pledox and Its Role in Cellular Antioxidant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pledox, with its active metabolite calmangafodipir, is a manganese-based compound designed to mitigate oxidative stress. This document provides a comprehensive technical overview of this compound's core mechanism of action as a superoxide (B77818) dismutase (SOD) mimetic and an iron chelator. It delves into its role in the cellular antioxidant defense system, summarizing key preclinical and clinical findings. This guide presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biochemical and physiological effects.

Introduction to this compound and Cellular Oxidative Stress

Cellular metabolism and various external stimuli can lead to the production of reactive oxygen species (ROS), which, in excess, cause oxidative stress. This state of imbalance can damage cellular components, including DNA, proteins, and lipids, contributing to the pathophysiology of numerous diseases. The cellular antioxidant defense system, comprising enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), works to neutralize these harmful ROS.

This compound (calmangafodipir) is a low molecular weight manganese-based compound that has been investigated for its potential to protect healthy cells from oxidative stress, particularly in the context of chemotherapy-induced toxicities. Its primary mechanism of action is centered on its ability to mimic the function of manganese superoxide dismutase (MnSOD), a critical mitochondrial antioxidant enzyme.

Core Mechanism of Action

The protective effects of this compound are attributed to two primary mechanisms:

-

Superoxide Dismutase (SOD) Mimetic Activity: this compound's active component, calmangafodipir, acts as a potent SOD mimetic. It catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). By reducing the cellular concentration of superoxide, this compound helps to prevent the formation of more damaging ROS, such as peroxynitrite, which is formed from the reaction of superoxide with nitric oxide.

-

Iron Chelation: Calmangafodipir is also a strong iron chelator. By binding to free iron, it can inhibit the Fenton reaction, a major source of the highly damaging hydroxyl radical (•OH). This chelation activity further contributes to the reduction of oxidative stress.

Signaling Pathway of SOD Mimetics